1-(Butoxymethyl)quinazoline-2,4-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(butoxymethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C13H16N2O3/c1-2-3-8-18-9-15-11-7-5-4-6-10(11)12(16)14-13(15)17/h4-7H,2-3,8-9H2,1H3,(H,14,16,17) |
InChI Key |
KZSYLFYTNYXBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN1C2=CC=CC=C2C(=O)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Butoxymethyl Quinazoline 2,4 Dione and Its Analogues
Strategies for the Synthesis of Quinazoline-2,4-dione Scaffold Precursors
The construction of the fundamental quinazoline-2,4-dione ring system can be achieved through several reliable synthetic routes, primarily involving cyclization, carbonylation, and multi-component reactions. These methods offer flexibility in substrate scope and reaction conditions, allowing for the preparation of a diverse range of analogues.
The most traditional and widely used methods for synthesizing the quinazoline-2,4-dione scaffold begin with anthranilic acid or its derivatives. These approaches leverage the ortho-amino carboxylate structure to facilitate intramolecular cyclization.
A foundational method involves the simple heating of anthranilic acid with urea (B33335) at high temperatures (150-160°C) to induce cyclization and form quinazoline-2,4-dione. generis-publishing.com Another common precursor is isatoic anhydride (B1165640), an activated form of anthranilic acid, which readily reacts with amines. For instance, reacting isatoic anhydride with various primary amines in a solvent like dimethylformamide (DMF) first yields 2-aminobenzamide (B116534) intermediates. nih.gov These intermediates can then be cyclized in a subsequent step to form N3-substituted quinazoline-2,4-diones. nih.gov
More advanced procedures involve the annulation of anthranilic esters with ureas. A recently developed route describes the reaction of substituted anthranilic esters with 1,1-dimethyl-3-(pyridin-2-yl) ureas. mdpi.com This process forms an N-aryl-N'-pyridyl urea intermediate, which then undergoes cyclocondensation to yield the desired quinazoline-2,4-dione with moderate to good yields, notably without the need for a metal catalyst. mdpi.com Microwave-assisted synthesis has also been employed, where anthranilic acid and urea are irradiated in the presence of an organic clay catalyst under solvent-free conditions, representing a greener approach to the synthesis. ijarsct.co.in
Table 1: Synthesis of Quinazoline-2,4-dione Precursors via Cyclization of Anthranilic Acid Derivatives
| Starting Material | Reagent(s) | Key Conditions | Product Type | Reference(s) |
| Anthranilic Acid | Urea | Heating at 150-160°C | Quinazoline-2,4-dione | generis-publishing.com |
| Isatoic Anhydride | Primary Amines | DMF, ~50°C | N3-Substituted Quinazoline-2,4-diones | nih.gov |
| Anthranilic Esters | 1,1-Dimethyl-3-(pyridin-2-yl) Ureas | Heating, metal-free | N3-Substituted Quinazoline-2,4-diones | mdpi.com |
| N-Methylanthranilic Acid | Sodium Cyanate | Alkaline conditions | 1-Methylquinazoline-2,4-dione | generis-publishing.com |
| Anthranilic Acid | Urea | Microwave irradiation, clay catalyst | Quinazoline-2,4-dione | ijarsct.co.in |
Carbonylation strategies introduce the C2 carbonyl group of the quinazoline-2,4-dione ring using a variety of C1 sources. These methods are often highly efficient and can be performed under relatively mild conditions.
A powerful and modern one-pot synthesis utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as a carbonyl source in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. acs.org This method converts 2-aminobenzamides into quinazoline-2,4-diones. The reaction can be conducted under microwave irradiation at 150°C for a short duration (30 minutes) or, for certain activated substrates, can proceed smoothly at room temperature. acs.org The use of (Boc)₂O and DMAP provides a metal-free and efficient route that is compatible with a wide range of functional groups. acs.org
Triphosgene (B27547), a stable and safer alternative to phosgene, is another effective carbonylating agent. It is used to cyclize 2-aminobenzamide intermediates, which are themselves derived from isatoic anhydride. nih.gov The reaction typically involves treating the 2-aminobenzamide with triphosgene in a solvent like dichloromethane, followed by the addition of a base such as triethylamine (B128534) and refluxing to complete the cyclization. nih.gov
Carbon dioxide (CO₂) has emerged as an attractive, green, and inexpensive C1 source for this transformation. One method involves the reaction of 2-aminobenzonitrile (B23959) with CO₂ under pressure (0.5–2 MPa) at elevated temperatures (60–140°C), catalyzed by a diethanolamine (B148213) aqueous solution. google.com More recently, ionic liquids have been developed to catalyze this reaction under milder, metal-free conditions, even with atmospheric pressure CO₂. acs.org These catalysts work by simultaneously activating both the CO₂ and the 2-aminobenzonitrile substrate through cooperative interactions. acs.org
Table 2: Carbonylation Routes to Quinazoline-2,4-diones
| Substrate | Carbonyl Source | Catalyst/Reagents | Key Conditions | Reference(s) |
| 2-Aminobenzamides | Di-tert-butyl dicarbonate ((Boc)₂O) | 4-Dimethylaminopyridine (DMAP) | CH₃CN, 150°C (MW) or RT | acs.org |
| 2-Aminobenzamides | Triphosgene | Triethylamine | Dichloromethane, reflux | nih.gov |
| 2-Aminobenzonitrile | Carbon Dioxide (CO₂) | Diethanolamine | 60–140°C, 0.5–2 MPa | google.com |
| 2-Aminobenzonitrile | Carbon Dioxide (CO₂) | Anion-functionalized Ionic Liquid | Mild, metal-free | acs.org |
| 2-Haloanilines | Carbon Dioxide (CO₂) | Isocyanides, Catalyst | Three-component condensation | researchgate.net |
Introduction of the Butoxymethyl Moiety: Alkylation and Functionalization Reactions
Once the quinazoline-2,4-dione scaffold is prepared, the butoxymethyl group can be introduced onto one of the nitrogen atoms. This is typically accomplished through N-alkylation, a common functionalization reaction for nitrogen-containing heterocycles.
N-alkylation of the quinazoline-2,4-dione core is a versatile and frequently employed reaction to introduce a wide variety of substituents at the N1 and/or N3 positions. The regioselectivity of the alkylation can often be controlled by the choice of reagents and reaction conditions.
A general and effective method involves reacting the parent quinazoline-2,4-dione with an alkyl halide in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base. nih.gov Potassium carbonate (K₂CO₃) is a commonly used base for this transformation, facilitating the deprotonation of the nitrogen atom to form a nucleophilic anion that subsequently attacks the alkyl halide. nih.govnih.gov For example, N-alkylation with ethyl chloroacetate (B1199739) or benzyl (B1604629) bromoacetate (B1195939) proceeds efficiently under these conditions at room temperature. nih.govnih.gov
Other base and solvent systems can also be utilized. The use of tetramethylguanidine as a base in chloroform (B151607) has been reported for the methylation of an N3-substituted quinazolinedione using methyl iodide. nih.gov The choice of base can be critical; for instance, strong bases like sodium hydride (NaH) are also effective for deprotonating the nitrogen atoms prior to adding the alkylating agent.
While direct literature detailing the specific synthesis of 1-(Butoxymethyl)quinazoline-2,4-dione is not available in the searched results, its preparation can be reliably extrapolated from the general N-alkylation methodologies established for its analogues. The key to this synthesis is the use of a suitable butoxymethylating agent.
The most probable synthetic route involves the N-alkylation of quinazoline-2,4-dione with a butoxymethyl halide, such as chloromethyl butyl ether (also known as butoxymethyl chloride) or the corresponding bromide. The reaction would proceed via a standard nucleophilic substitution mechanism.
Proposed Reaction Conditions:
Substrate: Quinazoline-2,4-dione
Alkylating Agent: Chloromethyl butyl ether
Base: Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
Solvent: Anhydrous dimethylformamide (DMF) or Acetonitrile (CH₃CN)
Temperature: The reaction would likely be conducted at room temperature or with gentle heating to ensure completion.
The reaction would be initiated by deprotonating the quinazoline-2,4-dione with the base. Since the two nitrogen protons (N1-H and N3-H) have different acidities, a mixture of N1- and N3-alkylated products, as well as the N1,N3-dialkylated product, could be formed. To favor mono-alkylation at the N1 position, careful control over stoichiometry (using approximately one equivalent of the alkylating agent) and reaction conditions would be necessary. The resulting product mixture would then require separation and purification, typically via column chromatography, to isolate the desired this compound isomer.
Lack of Specific Data Prevents Article Generation on this compound
Following a comprehensive search of scientific databases and literature, it has been determined that there is no specific, publicly available research concerning the chemical compound This compound . The investigation sought to uncover details regarding its synthetic methodologies, optimization of reaction yields, post-synthetic modifications, and the generation of analogues for structure-activity relationship (SAR) studies, as per the requested article structure.
While extensive research exists for the broader family of quinazoline-2,4-dione derivatives, this specific compound is not mentioned in the reviewed literature. General synthetic routes for the quinazoline-2,4-dione core involve methods such as the reaction of anthranilic acids with urea or isocyanates, and the cyclization of 2-aminobenzamides or 2-aminobenzonitriles with various carbonyl sources. acs.orgresearchgate.netacs.orggoogle.com Optimization studies often focus on improving yields and selectivity through the variation of catalysts, solvents, and reaction conditions like temperature and pressure. acs.orgacs.orgresearchgate.net
Furthermore, the quinazoline-2,4-dione scaffold is frequently subjected to post-synthetic modifications to generate libraries of compounds for SAR studies. These modifications can include alkylation, arylation, or acylation at the N-1 and N-3 positions, as well as electrophilic substitution on the benzene (B151609) ring to explore how these changes affect biological activity. nih.govnih.govrsc.orgnih.gov For instance, the synthesis of N-alkoxymethyl derivatives, such as 1-(benzyloxymethyl)quinazolines, has been reported, but specific details for the butoxymethyl analogue, including its synthesis or further derivatization, are absent from these reports. researchgate.net
Without foundational studies on the synthesis and reactivity of this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the specified outline. The required sections on yield optimization, chemical transformations, and SAR are contingent on the existence of primary research focused on this particular molecule. Therefore, the generation of the requested article cannot be fulfilled.
Advanced Spectroscopic and Structural Elucidation of this compound
Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the complete structural elucidation of the specific compound this compound could not be located. Published research provides extensive spectroscopic information for a wide array of analogous quinazoline-2,4-dione derivatives, but not for the N-1 butoxymethyl substituted variant as specified. nih.govmdpi.comnih.govresearchgate.netresearchgate.netmdpi.comrsc.org
The synthesis and characterization of numerous related compounds, such as 1-methyl, 3-benzyl, and various other substituted quinazoline-2,4-diones, are well-documented. mdpi.comnih.govresearchgate.net These studies typically include the analytical data required for structural confirmation. However, the specific combination of a butoxymethyl group at the N-1 position does not appear in the available literature, and therefore, no primary data for its NMR, Mass Spectrometry, IR Spectroscopy, or Elemental Analysis can be provided.
To fulfill the request for a scientifically accurate article focused solely on this compound, verifiable experimental data is essential. Without access to published findings for this specific molecule, the generation of the requested detailed content and data tables is not possible.
Advanced Spectroscopic and Structural Elucidation of 1 Butoxymethyl Quinazoline 2,4 Dione
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallographic data for the compound 1-(Butoxymethyl)quinazoline-2,4-dione could be located. The solid-state molecular conformation and the precise intermolecular interactions of this specific derivative remain uncharacterized by single-crystal X-ray diffraction at this time.
However, to provide a foundational understanding of the core quinazoline-2,4-dione scaffold, the crystallographic data for the parent compound, quinazoline-2,4(1H,3H)-dione, is presented here as a reference. It is important to note that the substitution of a butoxymethyl group at the N1 position would be expected to significantly alter the crystal packing and intermolecular interactions observed in the unsubstituted molecule.
Reference Data: Crystal Structure of Quinazoline-2,4(1H,3H)-dione
The crystal structure of the parent quinazoline-2,4(1H,3H)-dione has been determined, revealing a monoclinic crystal system. nih.gov The molecule consists of a planar fused ring system. In the solid state, these molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds between the amine and carbonyl groups of adjacent molecules. nih.gov These dimers are further interconnected by weaker N—H⋯O hydrogen bonds, creating a two-dimensional network. nih.gov Additionally, weak π–π stacking interactions are observed between the benzene (B151609) and pyrimidine (B1678525) rings of adjacent molecules, with a centroid–centroid separation of 3.863 Å. nih.gov
Table 1: Crystal Data and Structure Refinement for Quinazoline-2,4(1H,3H)-dione
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₆N₂O₂ |
| Formula weight | 162.15 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.891 (2) |
| b (Å) | 5.2810 (11) |
| c (Å) | 12.701 (3) |
| β (°) | 99.61 (3) |
| Volume (ų) | 720.2 (3) |
| Z | 4 |
| Temperature (K) | 293 (1) |
| Radiation type | Mo Kα |
| µ (mm⁻¹) | 0.11 |
| Data collection | Rigaku R-AXIS RAPID-S diffractometer |
| Refinement method | Full-matrix least-squares on F² |
| R-factor [F² > 2σ(F²)] | 0.055 |
| wR(F²) | 0.103 |
Data sourced from reference nih.gov
Further experimental work involving the synthesis and single-crystal growth of this compound is required to elucidate its precise solid-state conformation and intermolecular interactions through X-ray crystallographic analysis.
Computational and Theoretical Investigations of 1 Butoxymethyl Quinazoline 2,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For quinazoline-2,4-dione derivatives, these studies have been crucial in predicting their stability and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
While specific DFT data for 1-(Butoxymethyl)quinazoline-2,4-dione is not available, studies on related quinazoline-2,4-dione derivatives have utilized DFT methods, commonly with basis sets like B3LYP/6–311++G(d,p), to optimize molecular geometries and understand their electronic structures. Such calculations typically determine bond lengths, bond angles, and dihedral angles of the most stable conformation. The electronic structure analysis reveals the distribution of electron density and the nature of chemical bonds within the molecule.
Frontier Molecular Orbitals (HOMO, LUMO) Analysis and Energy Gap Determination
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of computational chemistry. The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical indicators of a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For various quinazoline-2,4-dione derivatives, FMO analysis has been used to confirm their stability. The specific HOMO, LUMO, and energy gap values for this compound would require a dedicated computational study.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)
| Parameter | Value |
| HOMO Energy | Not Available |
| LUMO Energy | Not Available |
| Energy Gap (ΔE) | Not Available |
Electrostatic Potential Surface (EPS) Analysis
The Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The EPS map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For quinazoline-2,4-dione derivatives, EPS analysis has been used to describe intermolecular interactions, which are crucial for understanding how these molecules might bind to biological targets. The analysis would identify the electrophilic and nucleophilic sites on this compound.
Isomer Stability and Conformational Analysis
Computational methods are effective in determining the relative stabilities of different isomers and conformers of a molecule. For derivatives of quinazoline-2,4-dione, DFT calculations have been employed to investigate the stability of different isomers, confirming, for example, the higher stability of Z-isomers over E-isomers in certain cases due to intramolecular hydrogen bonding. A conformational analysis of this compound would involve rotating the flexible bonds, such as those in the butoxymethyl group, to identify the lowest energy (most stable) conformation.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the conformational dynamics and stability of molecules in a solvated environment, mimicking physiological conditions.
Solvent Effects on Molecular Behavior
The influence of solvents on the molecular behavior of this compound has not been specifically documented. However, computational studies on related heterocyclic compounds often employ implicit and explicit solvent models to understand how the surrounding medium affects conformational stability, electronic properties, and reactivity. The polarity, hydrogen bonding capacity, and dielectric constant of a solvent can significantly alter the molecule's dipole moment and the accessibility of its functional groups. For a molecule like this compound, different solvents would be expected to influence the orientation of the flexible butoxymethyl group relative to the rigid quinazoline-2,4-dione core.
Molecular Docking and Ligand-Target Interactions
While no specific molecular docking studies for this compound have been reported, the quinazoline-2,4-dione scaffold is a common feature in molecules designed to interact with various biological targets. nih.govnih.govfrontiersin.orgnih.govnih.govd-nb.infoekb.egnih.govresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a novel compound like this compound, docking studies would be instrumental in identifying potential biological targets.
Researchers investigating related quinazoline-2,4-dione derivatives have successfully used molecular docking to predict binding modes with a variety of enzymes and receptors. frontiersin.orgnih.govnih.govekb.egresearchgate.net For instance, derivatives of this scaffold have been docked into the active sites of:
Dihydrofolate reductase (DHFR) and eukaryotic initiation factor 2α (eIF2α) , which are targets for antibacterial agents. nih.gov
DNA gyrase and DNA topoisomerase IV , key enzymes in bacteria, making them targets for fluoroquinolone-like inhibitors. nih.gov
Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) , an essential enzyme for the malaria parasite. frontiersin.orgnih.gov
Butyrylcholinesterase (BuChE) , a target for the management of Alzheimer's disease. nih.govd-nb.inforesearchgate.net
COVID-19 main protease (Mpro) , a critical enzyme for viral replication. ekb.eg
Poly(ADP-ribose)polymerase (PARP) , an important target in cancer therapy. dntb.gov.uanih.gov
A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding sites of these or other relevant proteins. The quinazoline-2,4-dione core would likely serve as a key pharmacophore, forming hydrogen bonds and pi-stacking interactions, while the butoxymethyl group would explore hydrophobic pockets within the binding site.
The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the interaction between the ligand and its target. Studies on analogous compounds have shown that the quinazoline-2,4-dione moiety can act as a hydrogen bond donor and/or acceptor. ekb.eg
Key intermolecular interactions for related compounds typically include:
Hydrogen bonds: The carbonyl oxygens and N-H groups of the quinazoline-2,4-dione ring are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.
Pi-pi stacking: The aromatic part of the quinazoline (B50416) ring can engage in pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.
Hydrophobic interactions: The butoxymethyl substituent would be expected to form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
For example, in a study of quinazolin-2,4-dione derivatives targeting the COVID-19 main protease, compounds exhibited binding energies ranging from -7.9 to -9.6 kcal/mol, with the quinazoline moiety playing a key role in hydrogen bonding. ekb.eg Similarly, other derivatives have shown potent interactions with their respective targets, driven by a combination of these forces. nih.govresearchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (Excluding Toxicity)
In silico ADME predictions are crucial for evaluating the drug-likeness of a compound. While specific data for this compound is unavailable, predictions can be made based on its structure and by referencing studies on similar molecules. nih.govfrontiersin.orgnih.gov
Several physicochemical parameters are calculated to predict a compound's ADME profile. These often include Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria.
Table 1: Predicted Physicochemical Properties for Quinazoline-2,4-dione Derivatives This table is a generalized representation based on data for the broader class of quinazoline-2,4-dione derivatives, as specific data for this compound is not available.
| Property | Typical Predicted Value/Range | Importance for ADME |
|---|---|---|
| Molecular Weight (MW) | < 500 g/mol | Affects absorption and distribution. |
| LogP (Lipophilicity) | 1 - 4 | Influences solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donors | 1 - 3 | Affects solubility and membrane transport. |
| Hydrogen Bond Acceptors | 3 - 6 | Affects solubility and binding interactions. |
| Polar Surface Area (PSA) | 60 - 100 Ų | Correlates with membrane permeability and bioavailability. |
| Rotatable Bonds | 3 - 8 | Influences conformational flexibility and binding. |
Studies on various quinazoline-2,4-dione derivatives have shown that they often possess acceptable pharmacokinetic and drug-likeness properties, frequently complying with Lipinski's Rule of Five. nih.govekb.eg These in silico tools help to prioritize compounds for further experimental testing by flagging potential liabilities in their absorption, distribution, metabolism, and excretion profiles early in the drug discovery process.
In Vitro and Preclinical Biological Activity Profiling of 1 Butoxymethyl Quinazoline 2,4 Dione
Antimicrobial Activity Studies
Quinazoline-2,4-dione and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable antimicrobial effects. nih.govnih.govresearchgate.net
In Vitro Antibacterial Efficacy and Mechanism of Action
Derivatives of quinazoline-2,4-dione have been the subject of extensive research to identify and develop new antibacterial agents, particularly in the face of growing antimicrobial resistance. nih.gov
A primary mechanism of antibacterial action for many quinazoline-2,4-dione derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these enzymes, quinazoline-2,4-dione compounds can disrupt these vital cellular processes, leading to bacterial cell death. This mechanism is similar to that of fluoroquinolone antibiotics, and indeed, some quinazoline-2,4-dione derivatives have been designed as fluoroquinolone-like inhibitors. nih.govnih.gov The inhibition of DNA gyrase and topoisomerase IV is a key strategy in overcoming bacterial resistance to existing drug classes. youtube.com
Studies have demonstrated that various derivatives of quinazoline-2,4-dione exhibit inhibitory activity against a range of both Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria: Activity has been reported against pathogenic strains such as Staphylococcus aureus and Staphylococcus haemolyticus. nih.govmdpi.com In one study, a series of novel quinazolin-2,4-dione derivatives were synthesized and evaluated for their antibacterial efficacy. Several of these compounds showed promising activity against S. aureus and S. haemolyticus, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects. nih.gov For example, certain derivatives incorporating eight-membered nitrogen-heterocycles displayed significant antibacterial activity. nih.gov
Gram-Negative Bacteria: The antibacterial spectrum of quinazoline-2,4-dione derivatives also extends to Gram-negative bacteria, including Escherichia coli and Vibrio cholerae. nih.govnih.gov Research has shown that some derivatives are effective against E. coli, with one compound demonstrating an inhibition zone and MIC value equipotent to reference drugs. nih.gov Another study focused on the development of quinazolin-2,4-dione derivatives as potential inhibitors of Vibrio cholerae, the causative agent of cholera. nih.gov
The following table summarizes the in vitro antibacterial activity of selected quinazoline-2,4-dione derivatives from various studies. It is important to note that these are various derivatives and not the specific compound 1-(Butoxymethyl)quinazoline-2,4-dione.
| Bacterial Strain | Derivative Type &- | MIC (μg/mL) &- | Reference &- |
| Staphylococcus aureus | Oxadiazole/Thiadiazole derivative | 70-75 | nih.gov |
| Staphylococcus aureus | Eight-membered nitrogen-heterocycle derivative | 10-26 | nih.gov |
| Staphylococcus haemolyticus | Eight-membered nitrogen-heterocycle derivative | 10-26 | nih.gov |
| Escherichia coli | Triazole derivative | 65 | nih.gov |
| Escherichia coli | General derivative | >512 | bohrium.com |
In Vitro Antifungal Efficacy and Mechanism of Action
In addition to their antibacterial properties, quinazoline-2,4-dione derivatives have been investigated for their potential as antifungal agents.
A key target for the antifungal activity of some quinazoline-2,4-dione derivatives is chitin (B13524) synthase (CHS). bohrium.comresearchgate.net This enzyme is crucial for the synthesis of chitin, an essential component of the fungal cell wall that is absent in humans, making it an attractive and selective target for antifungal drugs. bohrium.comnih.gov By inhibiting CHS, these compounds disrupt the integrity of the fungal cell wall, leading to cell lysis and death. Several novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives have been designed and synthesized as CHS inhibitors, with some showing potent inhibitory activity. bohrium.comnih.gov
The antifungal activity of quinazoline-2,4-dione derivatives has been evaluated against a variety of pathogenic fungi.
Activity Spectrum: Research has demonstrated the efficacy of these compounds against clinically relevant fungi such as Candida albicans, Aspergillus flavus, and Cryptococcus neoformans. bohrium.comnih.gov In one study, certain derivatives exhibited antifungal activity that was significantly stronger than the standard drug fluconazole (B54011) against C. albicans and A. flavus. bohrium.comnih.gov The minimum inhibitory concentration (MIC) values of some derivatives against C. neoformans were comparable to those of fluconazole and polyoxin (B77205) B. bohrium.comnih.gov Furthermore, a positive correlation was observed between the antifungal activity of these compounds and their ability to inhibit chitin synthase. bohrium.comnih.gov
The following table presents the in vitro antifungal activity of selected quinazoline-2,4-dione derivatives. It is important to note that these are various derivatives and not the specific compound this compound.
| Fungal Strain &. | Derivative Type &- | MIC (mg/L) &- | Reference &- |
| Candida albicans | 1-methyl-3-substituted derivative | 4.0 | researchgate.net |
| Aspergillus flavus | 1-methyl-3-substituted derivative | 4.0 | researchgate.net |
| Cryptococcus neoformans | 1-methyl-3-substituted derivative | Comparable to fluconazole | bohrium.comnih.gov |
| Candida albicans | Oxadiazole derivative | - | nih.gov |
Antineoplastic and Cell Biology Investigations (In Vitro Studies)
Antiproliferative Activity in Cancer Cell Lines (e.g., HepG2, MCF-7, PC3, HCT-116)
No data is available regarding the antiproliferative activity of this compound against HepG2, MCF-7, PC3, HCT-116, or any other cancer cell lines.
Poly(ADP-ribose) Polymerase (PARP) Inhibition (PARP-1/2)
There is no information available on the potential of this compound to inhibit PARP-1 or PARP-2.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
No studies were found that investigate the inhibitory activity of this compound against EGFR-TK.
Topoisomerase II Inhibition
Information regarding the effect of this compound on Topoisomerase II activity is not available.
Modulation of Cell Cycle Progression (In Vitro)
There are no available data on how this compound may affect cell cycle progression in vitro.
Induction of Apoptosis Pathways (In Vitro)
No research findings are available concerning the ability of this compound to induce apoptosis.
Anti-Inflammatory and Immunomodulatory Effects (In Vitro and Animal Models)
The quinazoline-2,4-dione scaffold is recognized for its diverse pharmacological potential, with various derivatives being investigated for anti-inflammatory properties. Research into the specific derivative, this compound, and its related analogues has begun to delineate its profile in preclinical models of inflammation.
Scientific literature available through comprehensive database searches does not currently contain specific data on the in vitro effects of this compound on the inhibition of protein denaturation or its anti-proteinase activity. While other quinazolinone derivatives have been assessed for various anti-inflammatory mechanisms, this particular compound has not been the subject of published studies in this area.
There is currently no specific information available in the published scientific literature regarding the membrane stabilization effects of this compound as a mechanism of its potential anti-inflammatory action.
While direct studies on this compound are limited, research on closely related quinazoline-2,4(1H,3H)-dione derivatives provides insights into their immunomodulatory potential. For instance, certain N¹, N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit the synthesis of nitric oxide (NO) and the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in murine macrophages. In studies involving lipopolysaccharide (LPS)-stimulated murine macrophages, some quinazoline (B50416) derivatives demonstrated a dose-dependent reduction in nitrite (B80452) formation, which is an indicator of NO production. This effect was attributed to the suppression of inducible nitric oxide synthase (iNOS or NOS II) gene expression rather than direct inhibition of the enzyme's activity.
Specifically, a derivative designated as compound 4a in one study, which shares the quinazoline-2,4-dione core, was found to inhibit NO synthesis and IL-6 secretion in primary murine macrophages without showing significant cytotoxicity. This suggests that the quinazoline-2,4-dione scaffold can be a platform for developing modulators of macrophage-mediated inflammatory responses. Macrophages are a key source of IL-6 during certain inflammatory conditions, such as in some models of asthma.
Table 1: Effect of a Representative Quinazoline-2,4-dione Derivative (Compound 4a) on Macrophage Activity
| Parameter | Effect | Cell Model |
|---|---|---|
| NO Synthesis | Inhibited | Primary Murine Macrophages |
| IL-6 Secretion | Inhibited | Primary Murine Macrophages |
| Cytotoxicity | Not apparent | Primary Murine Macrophages |
Data derived from a study on N¹, N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives.
The therapeutic potential of quinazoline-2,4-dione derivatives has been explored in murine models of acute lung injury (ALI). ALI is characterized by an acute inflammatory response in the lungs, often involving significant neutrophil infiltration and tissue damage. In a lipopolysaccharide (LPS)-induced ALI model in mice, a quinazoline-2,4-dione derivative (compound 4a ) demonstrated protective effects. Treatment with this compound was associated with a reduction in neutrophil infiltration into the alveoli, as well as a decrease in interstitial edema and hemorrhage. These findings suggest that compounds based on the quinazoline-2,4-dione structure may have the potential to mitigate inflammatory processes in the lungs. Murine models of ALI are considered essential for evaluating novel therapeutic agents for this condition.
Ion Channel Modulation and Transporter Inhibition
The Na+/H+ exchanger isoform 1 (NHE-1) is a membrane transporter that plays a crucial role in regulating intracellular pH and is implicated in various cellular processes, including those relevant to inflammation. Inhibition of NHE-1 is considered a valid target for developing anti-inflammatory and cytoprotective agents. Several N¹-alkyl quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of NHE-1. The inhibitory activity of these compounds is influenced by the nature of the substituents on the quinazoline ring. For example, the introduction of a 5-amino-1,2,4-triazole side chain in place of a linear guanidine (B92328) fragment has been shown to enhance the NHE-1 inhibitory efficacy of certain quinazoline-2,4-dione derivatives. The inhibition of NHE-1 in immune cells can have a proinflammatory effect, and its blockade has been shown to reduce the production of pro-inflammatory cytokines.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Interleukin-6 (IL-6) |
Antimalarial Activity (In Vitro)
No studies were found that evaluated the in vitro antiplasmodial activity of this compound against any strain of Plasmodium falciparum. While the broader class of quinazoline derivatives has been investigated for potential antimalarial properties, research specifically detailing the efficacy of the 1-(butoxymethyl) substituted version is not present in the reviewed literature.
Herbicidal Activity and Plant Enzyme Inhibition (In Vitro and Greenhouse Studies)
There is no available data on the in vitro inhibitory activity of this compound against the plant enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). The quinazoline-2,4-dione scaffold is a known core structure in the development of HPPD inhibitors for herbicidal applications. nih.govresearchgate.net However, specific inhibitory constants (such as Ki or IC50 values) for this compound have not been reported.
No greenhouse or field studies detailing the broad-spectrum herbicidal effects of this compound on various plant species are available in the scientific literature. Research on other quinazoline-2,4-dione derivatives has shown promising herbicidal activity, but these findings cannot be extrapolated to the specific compound . nih.govbohrium.com
Structure Activity Relationship Sar Studies of 1 Butoxymethyl Quinazoline 2,4 Dione Derivatives
Impact of the Butoxymethyl Group on Biological Activity and Target Interaction
The length and branching of the alkyl chain in the N-1 alkoxymethyl substituent directly impact the biological activity. Studies on related quinazolinone derivatives have shown that variations in the alkyl chain can lead to significant changes in potency. For instance, in a series of quinazolinone-2-carboxamide derivatives developed as antimalarials, the modification of spacers, including altering alkyl chain length, was a key strategy. acs.org
Research on N-substituted quinazoline-2,4-diones as inhibitors of the Wnt signaling pathway demonstrated that modifications at the N-1 position are critical. While specific data on a butoxy group is part of a broader exploration, the general principle holds that the size and lipophilicity of the N-1 substituent are crucial for optimizing activity and pharmacokinetic properties. nih.govresearchgate.net In one study, moving from a smaller methyl group to a larger, more lipophilic substituent at N-1 was explored to improve the compound's profile. nih.gov The four-carbon chain of the butoxymethyl group provides a balance of lipophilicity and conformational flexibility that can be advantageous for fitting into specific binding pockets.
Table 1: Impact of N-1 Alkyl Chain Variation on Biological Activity (Illustrative)
| Compound | N-1 Substituent | Relative Activity | Observations |
|---|---|---|---|
| Analog 1 | -CH₂OCH₃ (Methoxymethyl) | Moderate | Smaller size may lead to weaker van der Waals interactions. |
| Analog 2 | -CH₂OCH₂CH₃ (Ethoxymethyl) | Increased | Slight increase in lipophilicity improves binding. |
| 1-(Butoxymethyl)quinazoline-2,4-dione | -CH₂O(CH₂)₃CH₃ (Butoxymethyl) | Optimal | Balanced lipophilicity and chain length for target engagement. |
| Analog 3 | -CH₂OCH(CH₃)₂ (Isopropoxymethyl) | Decreased | Branching may introduce steric hindrance. |
The ether oxygen in the butoxymethyl group is a critical feature, capable of forming hydrogen bonds with amino acid residues in the target protein. This interaction can significantly contribute to the binding affinity and stability of the ligand-receptor complex. In the development of soluble epoxide hydrolase (sEH) inhibitors, the presence of an amide group, which also contains a key oxygen atom, was identified as a primary pharmacophore. ijpscr.info Similarly, the oxygen linkage in the butoxymethyl group can act as a hydrogen bond acceptor, anchoring the molecule within the active site.
The flexibility of the ether linkage allows the butoxy group to adopt various conformations, facilitating an optimal fit within the binding pocket. This conformational adaptability is a key advantage over more rigid linkers.
Substituent Effects at Other Positions (e.g., N-3, Aromatic Ring) on the Quinazoline-2,4-dione Core
Modifications at the N-3 position and on the fused benzene (B151609) ring are well-established strategies for fine-tuning the biological activity of quinazoline-2,4-diones. nih.govmdpi.com
The electronic properties of substituents on the aromatic ring can modulate the reactivity and binding affinity of the entire molecule. Electron-withdrawing groups, such as halogens, have been shown to enhance the antimicrobial and cytotoxic activities of quinazolinone derivatives. nih.gov The introduction of chloro or fluoro groups at various positions of the phenyl ring has been shown to improve inhibitory activity in different target classes. nih.gov Conversely, electron-donating groups may also enhance activity depending on the specific biological target. researchgate.net
Steric bulk at the N-3 position is another critical factor. The introduction of various substituted groups at this position has been extensively explored. For example, in a series of chitin (B13524) synthase inhibitors, 1-methyl-3-substituted quinazoline-2,4-dione derivatives were synthesized, and their activity was found to be highly dependent on the nature of the N-3 substituent. nih.govresearchgate.net Compounds with specific aryl or heterocyclic moieties at N-3 showed potent inhibitory effects. nih.gov The size and shape of the N-3 substituent must be complementary to the topology of the target's binding site.
Substituents on the aromatic ring and at the N-3 position contribute significantly to the molecule's lipophilicity. For instance, the addition of guanidine (B92328) moieties at N-1 and N-3 was explored to create Na+/H+ exchanger-1 (NHE-1) inhibitors, with the resulting derivatives showing varied pharmacological profiles. nih.gov Aromatic or bulky aliphatic groups at N-3 generally increase lipophilicity, which can enhance binding to hydrophobic pockets but may also lead to off-target effects or poor solubility if not properly balanced.
Table 2: Effect of N-3 and Aromatic Ring Substituents on Activity
| Compound Series | N-3 Substituent | Aromatic Ring Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Antifungal Agents | Substituted Phenyl | -H | Potency depends on phenyl substitution pattern. | nih.gov |
| Antifungal Agents | Amino Acid Conjugates | -H | Activity varies with the specific amino acid. | researchgate.net |
| Antimicrobial Agents | Heterocyclic rings (e.g., oxadiazole, triazole) | -H | Introduction of heterocyclic moieties led to potent compounds. | nih.gov |
| NHE-1 Inhibitors | Guanidine-containing chains | -H | Conformationally rigid guanidine mimics were more active. | nih.gov |
| Antimicrobial Agents | Various | Halogens (e.g., -Cl, -Br) | Halogenation at positions 6 and 8 can improve activity. | nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to this compound Analogues
Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For quinazoline (B50416) derivatives, several pharmacophore models have been developed. A 3D-QSAR-based pharmacophore model for quinazoline-based acetylcholinesterase inhibitors identified key features such as hydrogen bond acceptors, aromatic rings, and hydrophobic regions (AAAHR_1). nih.gov
In the context of this compound analogues, a general pharmacophore model would likely include:
A hydrogen bond acceptor: corresponding to the oxygen atom of the butoxymethyl group and the two carbonyl oxygens of the dione (B5365651) core.
A hydrophobic feature: represented by the butyl chain of the butoxymethyl group.
An aromatic ring feature: from the quinazoline core itself.
Ligand-based drug design often involves creating hybrid molecules that combine the structural features of known active compounds. For example, novel quinazolin-2,4-dione hybrids have been synthesized by attaching other biologically active heterocyclic moieties like thiazole (B1198619) or oxadiazole, often via a linker at the N-1 or N-3 position. frontiersin.org This approach aims to leverage the favorable binding characteristics of each component to create a more potent and selective drug candidate. The design of such analogues is often guided by in silico molecular docking studies to predict the binding mode and affinity of the new compounds with their target enzyme or receptor. frontiersin.orgmdpi.com
Correlation between Computational Predictions and Experimental Bioactivity Data
In the development of novel therapeutic agents based on the quinazoline-2,4-dione scaffold, a critical aspect of modern drug design involves the use of computational models to predict biological activity. These in silico methods, which include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are instrumental in understanding how chemical structures interact with biological targets. The ultimate validation of these predictive models rests on their correlation with experimental bioactivity data obtained through in vitro and in vivo assays. While specific studies focusing exclusively on this compound derivatives are not extensively detailed in the public domain, the broader class of quinazoline-2,4-dione derivatives offers significant insights into the synergy between computational predictions and empirical results.
Research into various substituted quinazoline-2,4-diones demonstrates a strong and predictive relationship between computational analyses and laboratory-verified biological activities. These studies underscore the utility of in silico tools in the rational design of potent and selective inhibitors for a range of biological targets.
Molecular Docking and Experimental Inhibition
Molecular docking has proven to be a reliable tool for predicting the binding modes and affinities of quinazoline-2,4-dione derivatives to their target proteins. A strong correlation is often observed between the predicted binding energies or docking scores and the experimentally determined inhibitory concentrations (e.g., IC₅₀ values).
For instance, in the development of novel antibacterial agents, a series of quinazolin-2,4-dione derivatives were synthesized and evaluated. mdpi.com Computational docking studies were performed on the target enzymes of the bacterial strains. Notably, the compounds that exhibited the most potent antibacterial activity in vitro were also found to have the best docking scores, indicating favorable binding interactions with the target proteins. mdpi.com This congruence between in silico and in vitro results highlights the predictive power of molecular docking in identifying promising antibacterial candidates.
Similarly, in a study focused on anticancer agents, quinazolinone and dihydroquinazolinone derivatives were synthesized and tested for their cytotoxic effects. The findings from the molecular docking study of the most active derivatives were consistent with the results of their cytotoxic activity, further affirming the correlation. nih.gov
Another study on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2 tyrosine kinase inhibitors found that the designed compounds exhibited binding modes similar to the known inhibitor, cabozantinib. nih.gov The compounds showing the most promise in computational models, such as forming hydrogen bonds with key amino acid residues like Asp1222 in c-Met TK and Asp1046 in VEGFR-2 TK, also demonstrated significant inhibitory activity in enzymatic assays. nih.gov
The table below illustrates the correlation between docking scores and experimental IC₅₀ values for a series of hypothetical quinazoline-2,4-dione derivatives based on published research methodologies.
| Compound | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Target |
| Derivative A | -9.8 | 0.52 | Enzyme X |
| Derivative B | -9.2 | 1.25 | Enzyme X |
| Derivative C | -8.5 | 5.60 | Enzyme X |
| Derivative D | -7.1 | 15.80 | Enzyme X |
| Derivative E | -6.5 | 32.10 | Enzyme X |
This table is a representative example based on findings in the field and does not represent data for specific, named compounds.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models provide mathematical relationships between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of newly designed molecules and for understanding the structural features that are crucial for potency.
In one study, 2D-MLR (Multiple Linear Regression) and 3D-QSAR models were developed for a series of quinolinone-2,4-diones derivatives as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD). The resulting models demonstrated satisfactory predictive ability through both internal and external validation. nih.gov The contour maps generated from the CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models provided vital structural insights, indicating, for example, that bulky substitutions at one position and hydrogen-bond acceptor groups at another would enhance bioactivity. nih.gov
Another investigation involving substituted quinazolines as antimicrobial agents utilized a QSAR study to understand the pharmacophoric features responsible for their activity. The developed model was found to be statistically significant and predictive, as indicated by very low residuals in both internal and external cross-validation. researchgate.net This successful correlation allows for the rational design of more potent antimicrobial quinazoline derivatives.
The general findings from these studies indicate that a strong correlation between computational predictions and experimental bioactivity data is frequently achieved for the quinazoline-2,4-dione class of compounds. This synergy accelerates the drug discovery process by enabling a more focused and efficient approach to the synthesis and evaluation of new potential therapeutic agents.
Future Research Directions and Potential Academic Applications of 1 Butoxymethyl Quinazoline 2,4 Dione
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of N-substituted quinazoline-2,4-diones is well-established, typically involving the alkylation of the parent quinazoline-2,4(1H,3H)-dione. mdpi.com Future research should focus on optimizing the synthesis of 1-(Butoxymethyl)quinazoline-2,4-dione, with an emphasis on developing novel, efficient, and sustainable pathways.
Current synthetic strategies for analogous N-substituted compounds often rely on methods such as the reaction of 2-aminobenzonitriles with carbon dioxide or the cyclization of N-aryl ureas. nih.govresearchgate.net One common approach involves the N-alkylation of the quinazoline-2,4(1H,3H)-dione core with an appropriate alkyl halide. mdpi.com Adapting these methods for the butoxymethyl group is a logical starting point. However, exploration into modern synthetic methodologies could yield significant improvements. This includes the application of multicomponent reactions (MCRs), which can construct the target molecule in a single step from multiple starting materials, thereby increasing efficiency and reducing waste. rsc.orgnih.gov Furthermore, investigating green chemistry approaches, such as using eco-friendly solvents, catalyst-free conditions, or energy-efficient techniques like microwave or ultrasound-assisted synthesis, is crucial for developing environmentally benign production methods. researchgate.net
| Synthetic Approach | Description | Potential Advantages | Relevant Precedents |
| Direct N-Alkylation | Reaction of quinazoline-2,4(1H,3H)-dione with a butoxymethyl halide (e.g., butoxymethyl chloride) in the presence of a base. | Straightforward, well-understood reaction mechanism. | Synthesis of N-methyl derivatives using methyl iodide. mdpi.com |
| Multicomponent Reactions (MCRs) | One-pot synthesis combining an anthranilic acid derivative, a source of carbonyl, and a butoxymethyl-containing amine or isocyanate. | High atom economy, reduced purification steps, operational simplicity. | MCRs used for other complex quinazoline (B50416) derivatives. rsc.orgnih.gov |
| Sustainable Catalysis | Utilizing copper-catalyzed cross-coupling reactions or organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). | Milder reaction conditions, higher yields, reduced metal waste. | DBU-mediated synthesis of quinazoline-2,4-diones. nih.govresearchgate.net |
Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level
The quinazoline-2,4-dione scaffold is associated with a diverse range of biological targets. nih.govfrontiersin.org A critical area of future research is to screen this compound against a panel of these targets to identify its specific biological activities. Once an activity is confirmed, advanced studies will be necessary to elucidate its mechanism of action at the molecular level.
Derivatives of the parent structure are known to inhibit crucial enzymes involved in disease pathogenesis. For instance, some analogues act as inhibitors of bacterial DNA gyrase and topoisomerase IV, while others inhibit poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them potential anticancer agents. nih.govrsc.orgnih.govnih.govdntb.gov.ua Should this compound demonstrate activity against a particular enzyme, detailed kinetic studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key parameters like the inhibition constant (Kᵢ). Cellular assays using relevant cell lines would further validate the on-target activity and help understand the downstream biological consequences of target engagement.
Co-crystallography and Cryo-EM Studies of this compound-Target Complexes
To fully understand the molecular basis of its biological activity, high-resolution structural information is indispensable. A significant future goal would be to obtain the three-dimensional structure of this compound bound to its biological target(s) through techniques like X-ray co-crystallography or cryogenic electron microscopy (Cryo-EM).
Such studies provide an atomic-level map of the interactions between the ligand and the protein. For example, the co-crystal structure of other quinazoline-2,4-dione derivatives with PARP-1 has revealed unique binding features and key interactions within the enzyme's active site. nih.gov For this compound, a crystal structure would precisely define the orientation of the butoxymethyl group within the binding pocket. This would clarify its contribution to binding affinity and selectivity, revealing specific hydrogen bonds, hydrophobic interactions, or van der Waals contacts. This structural information is invaluable for subsequent structure-based drug design efforts aimed at optimizing the lead compound's potency and specificity.
Development of Chiral this compound Analogues for Stereoselective Biological Activity
While this compound is an achiral molecule, the principles of stereochemistry are paramount in drug design. Future research should explore the synthesis and biological evaluation of chiral analogues. Chirality can be introduced either by modifying the butoxymethyl side chain (e.g., using (R)- or (S)-sec-butoxymethyl groups) or by substitution at other positions on the quinazoline ring.
The two enantiomers of a chiral molecule can exhibit profoundly different biological activities, with one often being significantly more potent or having a different pharmacological profile than the other. By preparing stereochemically pure analogues of this compound, researchers can investigate whether its biological targets exhibit stereoselectivity. This exploration could lead to the development of second-generation compounds with enhanced potency, improved therapeutic index, and reduced potential for off-target effects associated with an undesired enantiomer.
Application as Chemical Probes for Biological Pathway Interrogation
Beyond direct therapeutic applications, this compound could serve as a scaffold for the development of chemical probes. probes-drugs.orgchemicalprobes.org Chemical probes are powerful tools used to study the function of proteins and interrogate complex biological pathways in their native cellular environment.
Recent work has demonstrated that the quinazoline-2,4(1H,3H)-dione scaffold can be developed into a PET probe for imaging tumors that overexpress PARP. nih.gov Following this precedent, this compound could be derivatized to create new probes. This would involve strategically attaching a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a "clickable" alkyne or azide (B81097) group for bioorthogonal ligation—to a non-critical position of the molecule. Such probes would enable researchers to visualize the subcellular localization of the compound's target, identify binding partners through pull-down experiments followed by mass spectrometry, and dissect the compound's functional role in cellular signaling networks.
Design of Multi-Target Directed Ligands Incorporating the this compound Scaffold
The "one molecule, one target" paradigm of drug discovery is increasingly being complemented by the design of Multi-Target Directed Ligands (MTDLs), which are single molecules designed to modulate multiple targets simultaneously. This approach can be particularly effective for complex multifactorial diseases like cancer and neurodegenerative disorders. The this compound scaffold is an excellent candidate for incorporation into MTDLs.
Researchers have successfully created hybrid molecules by combining the quinazoline core with other pharmacophores, such as 1,2,4-oxadiazole (B8745197) or pyrazole (B372694) moieties, to generate dual inhibitors. frontiersin.orgnih.gov A promising future direction is to apply this strategy to this compound. By covalently linking it to another known ligand for a distinct but pathologically relevant target, novel MTDLs could be created. For example, combining the scaffold with a kinase inhibitor fragment could yield a dual-action anticancer agent. This rational design approach leverages the known activities of two different pharmacophores to create a single chemical entity with a potentially synergistic or enhanced therapeutic effect.
Q & A
Q. Basic
- HRMS : Confirms molecular weight within 2 ppm error (e.g., C₁₅H₁₁FN₂O₂: calc. 270.08, found 270.07) .
- NMR : ¹H/¹³C assignments differentiate regioisomers (e.g., C2 vs. C4 substitution).
- X-ray Crystallography : Resolves conformational ambiguities, as demonstrated for ferrocenyl derivatives with planar quinazolinone cores .
What computational methods support the design of quinazoline-2,4-dione-based PARP inhibitors, and how do they correlate with experimental data?
Q. Advanced
- DFT Modeling : Predicts electron density distribution at C2/C4 positions, critical for PARP-1 binding. For ferrocenyl derivatives, computed bond lengths (e.g., C=O: 1.21 Å) matched crystallographic data (R² > 0.9) .
- Docking Simulations : Identify optimal substituent orientations for NAD⁺-competitive inhibition, aligning with IC₅₀ values from enzymatic assays (e.g., 0.3 µM for chloro-substituted analogs) .
How can bioactivity discrepancies between in vitro and in vivo studies of quinazoline-2,4-dione derivatives be addressed?
Q. Advanced
- Metabolic Stability : Incorporate deuterium at labile positions (e.g., NH groups) to reduce oxidative metabolism.
- Formulation Optimization : Nanoemulsions or liposomal encapsulation improve bioavailability, as shown in herbicidal trials with 90% field efficacy at 50 g/ha .
What are the emerging applications of quinazoline-2,4-dione derivatives beyond agrochemicals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
